molecular formula C12H19NO3 B13189022 Tert-butyl 2-acryloylpyrrolidine-1-carboxylate

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate

Cat. No.: B13189022
M. Wt: 225.28 g/mol
InChI Key: SAOQCBPORGPRBG-UHFFFAOYSA-N
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Description

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an acryloyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-butyl 2-acryloylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-acryloylpyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The acryloyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The pyrrolidine ring can also interact with biological targets, making it a useful scaffold in medicinal chemistry .

Comparison with Similar Compounds

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound, particularly in polymerization and medicinal chemistry.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 2-prop-2-enoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3

InChI Key

SAOQCBPORGPRBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C=C

Origin of Product

United States

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